Aglaxiflorin D
Description
Properties
CAS No. |
269739-78-8 |
|---|---|
Molecular Formula |
C36H42N2O9 |
Molecular Weight |
646.737 |
InChI |
InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1 |
InChI Key |
PCTLEJMLOGCLOH-JZUOIRBSSA-N |
SMILES |
CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O |
Appearance |
Powder |
Origin of Product |
United States |
Preparation Methods
Palladium- and Copper-Catalyzed Cascade Reactions
The most robust synthetic strategy for benzoxepine scaffolds, including this compound, involves a tandem Pd/Cu-catalyzed process. Ramulu et al. developed a three-step protocol for analogous benzoxepines, which can be adapted for this compound synthesis:
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Intermolecular Pd-Catalyzed C–C Bond Formation :
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Substrates : 1-Bromo-2-iodobenzenes and secondary/tertiary alcohols.
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Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 equiv) in DMF at 120°C.
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Outcome : Forms biaryl intermediates via Suzuki-Miyaura coupling.
-
-
Intramolecular Cu-Catalyzed C–O Cyclization :
Optimization Insights :
-
Solvent Choice : DMF outperformed THF and toluene in cyclization efficiency (yields: 55–92%).
-
Ligand Effects : Bidentate ligands (e.g., 2,2′-bipyridine) enhanced CuI activity, reducing side reactions.
Representative Procedure :
Challenges in Direct Synthesis
While the above method is effective for simpler benzoxepines, this compound’s intricate structure (e.g., 6,8-dimethoxy and 4-methoxyphenyl groups) necessitates additional steps:
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Selective Methoxylation : Post-cyclization O-methylation using Meerwein’s salt (Me₃OBF₄).
-
Stereochemical Control : Chiral HPLC or asymmetric catalysis to establish the (2R,3R,4S,5R,10S) configuration.
Isolation from Natural Sources
Extraction from Aglaia odorata
This compound is natively isolated from the leaves of Aglaia odorata, a tropical plant:
Protocol :
-
Plant Material : Dried leaves (500 g) ground to coarse powder.
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Solvent Extraction :
-
Primary Extraction : 90% MeOH (3 × 3 L, 24 h each) at room temperature.
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Partitioning : MeOH extract concentrated and partitioned with CHCl₃/H₂O (1:1).
-
-
Chromatographic Purification :
Co-Isolated Compounds and Derivatives
-
10-Oxo-aglaxiflorin D : A derivative isolated alongside this compound, formed via oxidation at C-10.
-
3-Acetoxy Aglinin C : A dammarane triterpene co-eluted during chromatography.
Structural Characterization
Spectroscopic Analysis
-
¹H/¹³C NMR : Key signals include:
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X-ray Crystallography : Confirmed benzoxepine core and stereochemistry (Fig. 1).
Table 1: Key NMR Assignments for this compound
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| C-2 | - | 152.1 | Quaternary |
| H-6 | 6.82 | 108.3 | Singlet |
| C-10 | - | 72.4 | Oxygenated |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Aglaxiflorin D undergoes various chemical reactions, including:
Acetylation and Methylation: The multiple hydroxyl groups in the structure make it prone to reactions like acetylation and methylation, which modify the alcohol groups.
Glycolysis: Under strongly acidic conditions, the compound can undergo glycolysis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Acetylation: Acetic anhydride or acetyl chloride.
Methylation: Methyl iodide or dimethyl sulfate.
Major Products Formed:
Hydrolysis: Amine and carboxylic acid derivatives.
Acetylation: Acetylated derivatives.
Methylation: Methylated derivatives.
Scientific Research Applications
Aglaxiflorin D has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has demonstrated bioactivity against human lung cancer cell lines (AGZY 83-a) and human liver cancer cell lines (SMMC-7721), making it a candidate for anticancer research
Pharmacology: Studies have explored its potential anti-inflammatory and cytotoxic properties, which could be beneficial in developing new therapeutic agents
Biochemistry: this compound serves as a reference standard for determining the chiral purity of related molecules due to its multiple chiral centers.
Mechanism of Action
The exact mechanism of action of Aglaxiflorin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s bioactivity against cancer cell lines suggests that it may interfere with cellular signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Aglain B and Aglain C
Aglain B and Aglain C are closely related aglain derivatives also isolated from Aglaia species. Key comparisons include:
Key Differences :
Rocaglamides (Flavaglines)
Rocaglamides, another class of cyclopenta[b]benzofuran derivatives from Aglaia species, share biosynthetic origins with aglains but differ in core structure:
Key Differences :
- The benzopyran core of this compound contrasts with the benzofuran core of rocaglamides, impacting electronic properties and binding interactions .
- Rocaglamides exhibit marked cytotoxicity (e.g., nanomolar IC₅₀ values), while this compound’s functional role may prioritize structural stability over bioactivity .
10-Oxo-Aglaxiflorin D
This compound’s oxidized analog, 10-oxo-aglaxiflorin D, was co-isolated in the same study :
Key Insight :
- The 10-oxo modification may alter solubility and hydrogen-bonding capacity, though biological implications require further study .
Biological Activity
Aglaxiflorin D, a compound derived from the genus Aglaia, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antiviral, and anticancer properties.
1. Overview of this compound
This compound belongs to a class of compounds known as rocaglamides, which are characterized by their unique cyclopenta[b]benzofuran structure. These compounds are primarily isolated from the Aglaia species and have shown promising pharmacological activities, including insecticidal, antifungal, and anti-inflammatory effects .
2. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those responsible for infections in livestock, such as Salmonella and pathogenic E. coli serotypes.
Case Study: Antibacterial Efficacy
- Experimental Design : In vitro tests were conducted using solid nutrient media to assess the bactericidal and bacteriostatic effects of this compound.
- Results : The compound showed a bactericidal effect at dilutions of 1:380 against E. coli 055 and 1:640 for other bacterial strains, confirming its potential as an effective antibacterial agent .
| Bacterial Strain | Dilution for Bactericidal Effect |
|---|---|
| E. coli 055 | 1:380 |
| Other strains | 1:640 |
3. Antiviral Activity
This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
Research Findings
- In a study assessing various rocaglamide derivatives, this compound was found to exhibit antiviral activity against several viruses, although detailed mechanisms of action are still under investigation .
4. Anticancer Properties
The anticancer potential of this compound is one of its most compelling attributes. Various studies have reported cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
- Cell Lines Tested : Human liver cancer (SMMC-7721), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines.
- Findings : While this compound showed no cytotoxic activity at certain concentrations against liver cancer cells, it exhibited significant cytotoxic effects against HeLa and MCF-7 cells .
| Cell Line | Cytotoxic Activity Observed |
|---|---|
| SMMC-7721 | None |
| HeLa | Positive |
| MCF-7 | Positive |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : Rocaglamides, including this compound, have been shown to interfere with the protein synthesis machinery in cells, which is crucial for viral replication and cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, leading to reduced cell viability .
6. Conclusion
This compound represents a promising candidate for further pharmacological development due to its multifaceted biological activities. Its antibacterial, antiviral, and anticancer properties highlight its potential as a therapeutic agent. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
